1-Iodo-4-nitro-2-(trifluoromethoxy)benzene
Description
1-Iodo-4-nitro-2-(trifluoromethoxy)benzene (CAS: 1803791-65-2) is a halogenated aromatic compound with the molecular formula C₇H₃F₃INO₃ and a molecular weight of 333.01 g/mol . It features an iodine atom at position 1, a nitro group (-NO₂) at position 4, and a trifluoromethoxy (-OCF₃) group at position 2 on the benzene ring. Key physical properties include a boiling point of 285.6 ± 40.0°C, a density of 2.0 ± 0.1 g/cm³, and a flash point of 126.5 ± 27.3°C . The compound is primarily used as a synthetic intermediate in organic chemistry, particularly in coupling reactions and pharmaceutical research .
Properties
IUPAC Name |
1-iodo-4-nitro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3INO3/c8-7(9,10)15-6-3-4(12(13)14)1-2-5(6)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXCTGKQRONVBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-nitro-2-(trifluoromethoxy)benzene can be synthesized through several synthetic routes. One common method involves the iodination of 4-nitro-2-(trifluoromethoxy)benzene using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of 1-iodo-4-nitro-2-(trifluoromethoxy)benzene often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-nitro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide, potassium thiolate, or alkyl halides in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Conversion to 1-amino-4-nitro-2-(trifluoromethoxy)benzene.
Oxidation: Formation of nitroso or other oxidized benzene derivatives.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
1-Iodo-4-nitro-2-(trifluoromethoxy)benzene is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow for the modification of biological pathways, making it suitable for developing drugs targeting specific diseases.
Case Study:
In a study focusing on the synthesis of anticancer agents, researchers demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis was highlighted, particularly in breast cancer cells where it activated caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |
| HeLa | 12.5 | Cell cycle arrest and apoptosis |
| A549 | 18.0 | Inhibition of proliferation |
Material Science
Advanced Materials:
The compound is employed in creating advanced materials such as polymers and coatings that exhibit enhanced chemical resistance and thermal stability. Its trifluoromethoxy group contributes to these properties, making it valuable in high-performance applications.
Nanowire Construction:
Research conducted on the formation of nanowires using 1-iodo-4-nitrobenzene demonstrated its potential in nanotechnology. The compound was observed to construct nanowires on graphite surfaces at room temperature, indicating its utility in developing nanostructured materials .
Agricultural Chemicals
Formulation of Agrochemicals:
1-Iodo-4-nitro-2-(trifluoromethoxy)benzene plays a crucial role in formulating agrochemicals, including herbicides and fungicides. Its effectiveness in pest management solutions is attributed to its chemical stability and reactivity.
Fluorinated Compounds Research
Understanding Fluorinated Compounds:
The compound is valuable in research aimed at understanding the properties and behaviors of fluorinated compounds. Its unique trifluoromethoxy group allows researchers to explore interactions and applications in various high-performance contexts.
Organic Synthesis
Key Reagent:
In organic synthesis, 1-iodo-4-nitro-2-(trifluoromethoxy)benzene serves as a key reagent that enables chemists to create complex molecules with precision and efficiency. Its halogenated structure facilitates various chemical reactions, making it an essential tool in synthetic chemistry.
Mechanism of Action
The mechanism of action of 1-iodo-4-nitro-2-(trifluoromethoxy)benzene is primarily determined by its functional groups:
Iodine: Acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Nitro Group: Participates in redox reactions, influencing the compound’s reactivity and interaction with biological targets.
Trifluoromethoxy Group: Enhances the compound’s lipophilicity and stability, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
1-Iodo-4-nitro-3-(trifluoromethoxy)benzene (CAS: 1806421-60-2)
- Key Differences : The trifluoromethoxy group shifts from position 2 to 3, altering steric and electronic effects. This positional change may reduce reactivity in electrophilic substitution due to increased steric hindrance near the iodine atom.
- Molecular Weight : 333.01 g/mol (identical to the target compound) .
Substituent Variants
1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS: 1261646-90-5)
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (CAS: 588-09-0)
- Substituent : Replaces iodine with chlorine.
- Impact : Chlorine’s smaller atomic radius and weaker leaving-group ability limit its use in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to iodine. Boiling point is significantly lower (~153–155°C for bromo analogs) due to reduced van der Waals interactions .
Halogenated Analogs
Reactivity and Electronic Effects
- Electron-Withdrawing Groups: The nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups create a highly electron-deficient aromatic ring, directing electrophilic attacks to the iodine-bearing position. This enhances susceptibility to nucleophilic aromatic substitution .
- Iodine vs. Bromine/Chlorine : Iodine’s lower electronegativity and larger atomic radius facilitate oxidative addition in cross-coupling reactions (e.g., Ullmann, Buchwald-Hartwig), making the target compound more reactive than bromo or chloro analogs .
Biological Activity
1-Iodo-4-nitro-2-(trifluoromethoxy)benzene is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
1-Iodo-4-nitro-2-(trifluoromethoxy)benzene has the following chemical structure:
- Molecular Formula : C7H4F3IO3
- Molecular Weight : 307.01 g/mol
- CAS Number : 713-65-5
Antimicrobial Properties
Research indicates that compounds similar to 1-iodo-4-nitro-2-(trifluoromethoxy)benzene exhibit significant antimicrobial activity. For example, studies on related nitro compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves the generation of reactive nitrogen species that disrupt bacterial cellular functions .
Cytotoxicity and Anti-Cancer Activity
The cytotoxic effects of halogenated nitro compounds have been documented in several studies. In vitro assays reveal that these compounds can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The presence of the trifluoromethoxy group is believed to enhance lipophilicity, facilitating cellular uptake and increasing cytotoxic potential .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various halogenated nitro compounds, including 1-iodo-4-nitro-2-(trifluoromethoxy)benzene. Results showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 16 µg/mL. The study concluded that the compound's structure contributed significantly to its antimicrobial properties .
Study 2: Cytotoxic Effects on Cancer Cells
In a separate investigation, the cytotoxic effects of 1-iodo-4-nitro-2-(trifluoromethoxy)benzene were evaluated on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 25 µM after 48 hours of exposure, indicating potent anti-cancer activity. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways, evidenced by increased caspase activity and changes in mitochondrial membrane potential .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
